4-Ureido-butyric acid
Overview
Description
4-Ureido-butyric acid, also known as 4-[(C-hydroxycarbonimidoyl)amino]butanoic acid, belongs to the class of organic compounds known as gamma amino acids and derivatives . It is a compound containing a gamma amino acid or a derivative thereof resulting from the reaction of a gamma amino acid at the amino group or the carboxy group .
Molecular Structure Analysis
The molecular formula of 4-Ureido-butyric acid is C5H10N2O3 . It has a molecular weight of 146.145 .Physical And Chemical Properties Analysis
4-Ureido-butyric acid is a solid at room temperature . It has a melting point of 174-175° C .Scientific Research Applications
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Poultry Production
- Application : Butyric acid is used in poultry production to improve gut health, performance, nutrient utilization, egg quality, and prevent osteoporosis .
- Method : Butyric acid is added to the diet of poultry. It acts as a primary energy source for colonocytes and augments the differentiation and maturation of the intestinal cells .
- Results : The use of butyric acid reduces pathogenic bacteria and their toxins, enhancing gut health thereby increasing nutrient digestibility, thus leading to improved growth performance and immunity among birds .
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Bio-butyrate Production
- Application : Butyric acid is used for industrial bio-butyrate production. Clostridium tyrobutyricum is the most promising microorganism for this purpose .
- Method : The metabolic driving mechanism for butyrate synthesis in Clostridium tyrobutyricum is studied. An energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin, could be the main driving force for butyrate synthesis .
- Results : A hydrogenase (HydA) expression was perturbed by inducible regulation and knockout. The results showed that HydA deficiency significantly improved the intracellular NADH/NAD + rate, decreased acetate accumulation, and improved the yield of butyrate .
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Gut Health and Disease
- Application : Butyric acid has been identified as a key metabolic end product of the gut microbiome with potential roles in human health and disease .
- Method : Butyric acid is produced by the fermentation of undigested carbohydrates including fermentable fibers and starch by bacteria in the distal small intestine and colon .
- Results : Butyric acid reportedly plays several biological roles in intestinal epithelium anti-inflammatory pathways with clear benefits in numerous acute and chronic disease states and overall human health helping to maintain homeostasis .
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Biofuel Production
- Application : Butyric acid is used in the production of biofuels. Overexpressing cat1 and crotonase (crt) in C. tyrobutyricum enhances the flux from acetyl-CoA to butyrate .
- Method : The metabolic pathway from acetyl-CoA to butyrate is enhanced in C. tyrobutyricum, significantly reducing acetic acid production .
- Results : This results in a 2.24-fold increase in the butyric acid to acetic acid ratio (BA/AA) to 15.76 g/g .
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Supramolecular Polymers and Biomedical Applications
- Application : Ureido-heterocycles, which may include compounds like “4-Ureido-butyric acid”, are useful building blocks in the construction of supramolecular polymers, self-healing materials, stimuli-responsive devices, catalysts, and sensors .
- Method : The heterocyclic group may provide hydrogen bond donor/acceptor sites to supplement those in the urea core, and they can also bind metals and can be modified by pH, redox reactions, or irradiation .
- Results : These derivatives have been used as building blocks in different molecular architectures and supramolecular polymers, with special emphasis on biomedical applications .
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Preparation of Various Butyrate Esters
- Application : Butyric acid is used in the preparation of various butyrate esters. It is used to produce cellulose acetate butyrate (CAB), which is used in a wide variety of tools, paints, and coatings, and is more resistant to degradation than cellulose acetate .
- Method : Butyric acid is chemically reacted with cellulose acetate to produce cellulose acetate butyrate .
- Results : The resulting product, cellulose acetate butyrate, is more resistant to degradation than cellulose acetate and is used in a wide variety of tools, paints, and coatings .
properties
IUPAC Name |
4-(carbamoylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-5(10)7-3-1-2-4(8)9/h1-3H2,(H,8,9)(H3,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWIMMLQKHPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364456 | |
Record name | 4-Ureido-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ureido-butyric acid | |
CAS RN |
2609-10-1 | |
Record name | 4-Ureido-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2609-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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